
4-Chloropyridine-2-carbonyl chloride hydrochloride
説明
Synthesis Analysis
The synthesis of 4-Chloropyridine-2-carbonyl chloride hydrochloride involves several key steps, starting from basic pyridine derivatives. For instance, 2-amino-N'-arylbenzamidines can be converted into 3-aryl-4-imino-3,4-dihydroquinazoline-2-carbonitriles using 4,5-dichloro-1,2,3-dithiazolium chloride (Appel salt) in the presence of Hünig's base, demonstrating a one-step synthesis approach (Mirallai, Manos, & Koutentis, 2013).
科学的研究の応用
Polymerization and Formation of Pyridine Derivatives : The polymerization of 4-chloropyridine can produce 4-hydroxypyridine, N(4′-pyridyl)-4-pyridone, and other picrates derived from compounds with multiple pyridine rings (Wibaut & Broekman, 2010). Additionally, 4-chloropyridine can yield various pyridyl-pyridinium compounds, showcasing its versatility in chemical synthesis (Wibaut & Broekman, 2010).
Enhancement of Catalytic Activity : Nitrogen-doping of activated carbon supports, used in Pd catalysts, can enhance the hydrodechlorination activity, which is beneficial for faster degradation of substances like 4-chlorophenol (Ruiz-Garcia et al., 2020).
Environmental Remediation : The degradation of 4-chlorophenol in acidic solutions can be accelerated by processes like electro-Fenton, photoelectro-Fenton, and peroxi-coagulation, with photoelectro-Fenton being particularly efficient for organic carbon removal (Brillas, Sauleda & Casado, 1998).
Synthesis of Novel Compounds : Various studies demonstrate the synthesis of novel compounds using derivatives of 4-chloropyridine, indicating its utility in creating new molecules with potential applications in fields like pharmaceuticals and materials science. Examples include the synthesis of novel substituted pyridine linked triazole derivatives (Xiao-lin, 2012) and 1,4-disubstituted 2-oxopyrrolidines (Valenta et al., 1994).
Insecticidal and Fungicidal Activities : Certain derivatives synthesized using 4-chloropyridine demonstrate insecticidal and fungicidal activities, suggesting potential applications in agriculture and pest control (Xiao-lin, 2012); (Xiao-lin, 2013).
Organic Synthesis and Catalysis : 4-Chloropyridine-2-carbonyl chloride hydrochloride also finds utility in organic synthesis, such as in the formation of organopalladium(II) complexes, which have potential applications in catalysis (Isobe et al., 1986), and as a catalyst in acylation reactions (Liu et al., 2014).
Safety And Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment . Personal protective equipment and face protection should be worn when handling this compound. It should be kept in a dry, cool, and well-ventilated place .
特性
IUPAC Name |
4-chloropyridine-2-carbonyl chloride;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO.ClH/c7-4-1-2-9-5(3-4)6(8)10;/h1-3H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQLQTVZSPAUGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Cl)C(=O)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20625451 | |
| Record name | 4-Chloropyridine-2-carbonyl chloride--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20625451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloropyridine-2-carbonyl chloride hydrochloride | |
CAS RN |
51727-15-2 | |
| Record name | 4-Chloropyridine-2-carbonyl chloride--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20625451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



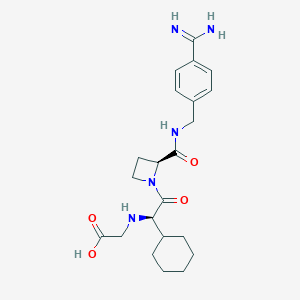
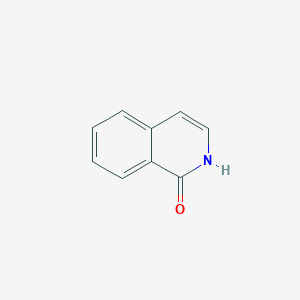
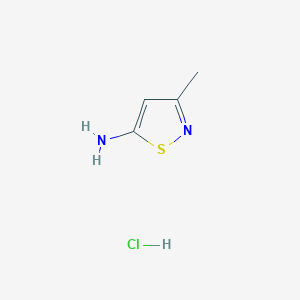
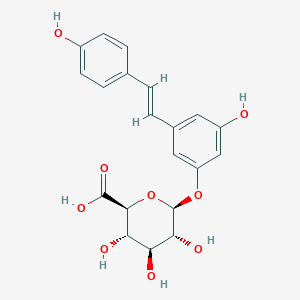
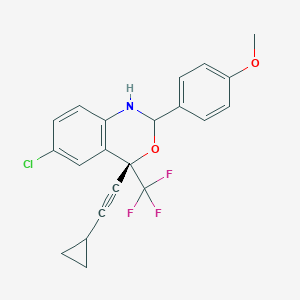
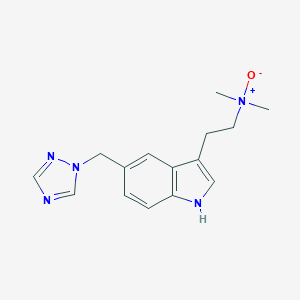
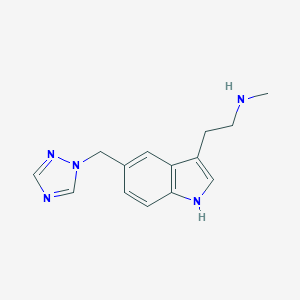
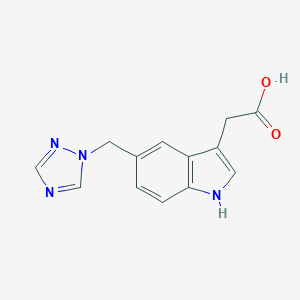
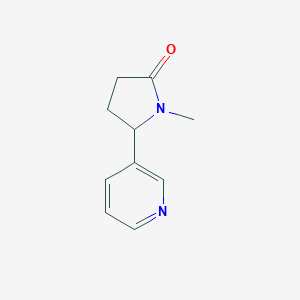
![2-{[(5-Bromopyridin-2-yl)methyl]amino}ethan-1-ol](/img/structure/B23236.png)
![5-[(4-Fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B23245.png)


